5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G, SE) is an amine-reactive fluorescent dye widely used for covalently labeling proteins, oligonucleotides, and other biomolecules. As a derivative of Rhodamine 6G, it possesses high fluorescence quantum yield and strong absorbance characteristics, with excitation and emission maxima around 525 nm and 550 nm, respectively. The succinimidyl ester group provides a mechanism for efficient and stable amide bond formation with primary amines (e.g., lysine residues) under mild aqueous conditions, typically at a pH of 7.2-8.5. This specific, single-isomer reagent is selected for applications where performance and reproducibility are critical.
Substituting this single-isomer 5-CR6G, SE with a less expensive mixed-isomer (5/6-CR6G, SE) or a different class of dye like Fluorescein isothiocyanate (FITC) introduces significant process and analytical variability. Mixed isomers result in heterogeneous conjugates, appearing as broadened or doublet peaks in HPLC analysis, which compromises reproducibility in quantitative applications. Alternative dyes such as fluorescein exhibit severe performance limitations; their fluorescence is highly pH-dependent (pKa ~6.4), leading to signal loss in non-neutral buffers, and they are significantly more susceptible to photobleaching during imaging experiments. The use of a purified single isomer and a photochemically robust fluorophore core like Rhodamine 6G is a critical procurement decision for ensuring data integrity and minimizing batch-to-batch variation in labeling efficiency and signal output.
Labeling a biomolecule with a single isomer, such as 5-CR6G SE, yields a single, homogenous product. In contrast, using a mixed-isomer succinimidyl ester results in two distinct labeled products (5- and 6- positional isomers). When analyzed by reverse-phase HPLC, the single-isomer conjugate produces a single major fluorescent peak, while the mixed-isomer reaction shows a broader peak or two closely eluting peaks, complicating purification and quantification.
| Evidence Dimension | Chromatographic Profile |
| Target Compound Data | A single major fluorescent peak in HPLC |
| Comparator Or Baseline | Mixed 5(6)-Isomer SE: A broader peak or two distinct, closely eluting peaks |
| Quantified Difference | Qualitative difference between a single, sharp peak and a doublet/broadened peak |
| Conditions | Reverse-phase HPLC analysis of a labeled biomolecule after purification. |
For quantitative assays, pharmaceutical QC, and any application requiring high purity and characterization, using a single isomer is essential for reproducible results and simplified analysis.
Rhodamine dyes are known to be significantly more photostable than fluorescein-based dyes like FITC. In a direct comparison of antibody conjugates, Alexa Fluor 568 (a rhodamine derivative with similar spectral properties) demonstrated substantially greater resistance to photobleaching than FITC under continuous illumination. FITC conjugates lost brightness and signal integrity much earlier than the rhodamine-class dye during microscopic analysis.
| Evidence Dimension | Photostability (Resistance to Photobleaching) |
| Target Compound Data | High (as a member of the rhodamine class) |
| Comparator Or Baseline | Fluorescein (FITC): Low photostability, loses brightness rapidly under illumination |
| Quantified Difference | Qualitative but significant; rhodamine-class dyes maintain brighter fluorescence for longer durations during continuous imaging. |
| Conditions | Immunocytochemistry-stained cells observed under continuous illumination with a fluorescence microscope. |
For applications requiring long exposure times or high-intensity light sources, such as confocal microscopy or time-lapse imaging, procuring a photostable rhodamine dye prevents signal loss and ensures reliable quantification.
The fluorescence of CR6G, as a rhodamine derivative, is largely insensitive to pH in the physiological range of 4 to 9. In stark contrast, the fluorescence of fluorescein is highly pH-sensitive, with a pKa of ~6.4, causing its quantum yield to be significantly reduced in acidic environments (below pH 7). This makes CR6G a more robust choice for assays where pH may vary or is not strictly maintained at physiological levels.
| Evidence Dimension | Fluorescence pH Sensitivity |
| Target Compound Data | Fluorescence is stable and insensitive to pH between 4 and 9. |
| Comparator Or Baseline | Fluorescein (FITC): Fluorescence is significantly quenched below pH 7. |
| Quantified Difference | Fluorescein signal is unstable and decreases in acidic conditions, while Rhodamine 6G signal remains constant. |
| Conditions | Aqueous buffer solutions across a range of pH values. |
This ensures reliable and consistent signal intensity in diverse experimental conditions, including acidic organelles or industrial processes, where fluorescein-based labels would fail.
The succinimidyl ester (NHS ester) functional group is subject to hydrolysis in aqueous buffers, which competes with the desired amine-labeling reaction. The rate of this hydrolysis is highly dependent on pH and temperature. At pH 8.6 and 4°C, the half-life of a typical NHS ester is approximately 10 minutes, while at pH 7.0 and 0°C, it extends to 4-5 hours. This predictable degradation profile allows for controlled reaction conditions, but highlights the need to avoid buffers containing primary amines (like Tris), which will compete with the target molecule and reduce conjugation efficiency.
| Evidence Dimension | NHS Ester Hydrolysis Half-Life |
| Target Compound Data | 10 minutes (at pH 8.6, 4°C) | 4-5 hours (at pH 7.0, 0°C) |
| Comparator Or Baseline | N/A (General property of the reactive group) |
| Quantified Difference | N/A |
| Conditions | Aqueous buffer, amine-free. |
Understanding the stability of the reactive group under specific process conditions (pH, temperature, time) is critical for achieving consistent labeling efficiency and justifying the procurement of fresh, high-purity reagent for each batch.
When developing therapeutic antibody conjugates or fluorescently labeled proteins for quantitative assays, batch-to-batch reproducibility is paramount. The use of single-isomer 5-CR6G, SE ensures a homogenous product, yielding clean, single-peak HPLC profiles that simplify characterization and quality control, a feat not achievable with mixed-isomer alternatives.
In demanding imaging applications like confocal, TIRF, or live-cell time-lapse studies, signal loss due to photobleaching can compromise data quality. The superior photostability of the rhodamine core compared to fluorescein allows for longer imaging times and higher-intensity illumination without significant signal degradation, preserving quantitative accuracy.
For diagnostic kits or bioassays that may be used in buffers outside a strict physiological pH, the stability of the fluorescent signal is critical. The pH-insensitive fluorescence of 5-CR6G conjugates between pH 4 and 9 ensures consistent performance where fluorescein-based probes would show variable or diminished signals.
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